methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused bicyclic core with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca framework. Its structure includes key functional groups:
- Imino group (NH) at position 6, which may participate in hydrogen bonding or tautomerism.
- Propan-2-yl substituent at position 7, introducing steric bulk and lipophilicity.
- Methyl ester at position 5, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-9(2)20-13(17)10(16(22)23-3)8-11-14(20)18-12-6-4-5-7-19(12)15(11)21/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHGCNZMKRSNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound features a molecular formula of and a molecular weight of approximately 345.40 g/mol. Its intricate structure includes multiple functional groups that contribute to its reactivity and potential applications in various fields.
Synthetic Organic Chemistry
Reagent and Intermediate:
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a valuable reagent or intermediate in synthetic organic chemistry. Its unique triazatricyclic framework allows for the synthesis of various derivatives that may exhibit altered biological activities or enhanced properties compared to simpler analogs.
Multi-Step Synthesis:
The synthesis typically involves multi-step organic reactions that require optimization for yield and purity. Each synthetic step can lead to different derivatives with potential applications in pharmaceuticals or material sciences.
Potential Therapeutic Applications:
Research indicates that compounds similar to methyl 6-imino-2-oxo derivatives may exhibit significant biological activities. These include:
- Antiviral properties
- Antimicrobial effects
- Potential use as therapeutic agents in treating various diseases
Further studies are necessary to elucidate the exact mechanisms of action and therapeutic potentials of this compound .
Material Science Applications
The unique structural characteristics of methyl 6-imino-2-oxo compounds may lead to novel applications in materials science or nanotechnology. The compound's ability to form complex structures could be harnessed in the development of advanced materials with specific properties suited for various industrial applications.
Case Study 1: Antiviral Activity
A study exploring the antiviral potential of related compounds demonstrated efficacy against influenza A and B viruses. The mechanism involved inhibiting the polymerase function essential for viral replication . Such findings suggest that methyl 6-imino derivatives could be further investigated for their antiviral properties.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes for similar triazatricyclic compounds highlighted the importance of reaction conditions on yield and purity. Variations in temperature and solvent systems were shown to significantly affect the outcome of the synthesis process .
Mechanism of Action
The mechanism of action of methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s tricyclic scaffold and substituent patterns can be compared to analogs reported in the literature. Below is a systematic analysis:
Ethyl 6-(3-Chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Structural Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound) increases molecular weight (MW: ~454 g/mol vs. ~440 g/mol) and may enhance lipophilicity. Substituent at Position 6: 3-Chlorobenzoyl imino group (vs.
- Synthesis : Likely synthesized via cyclocondensation of substituted pyrimidine precursors, analogous to methods for tricyclic heterocycles.
- Implications : The 3-chlorobenzoyl group may enhance binding affinity in biological targets (e.g., kinases) due to aromatic interactions, whereas the methyl ester in the target compound may improve metabolic stability .
Spirocyclic Benzothiazole Derivatives (e.g., 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)
- Structural Differences: Core Architecture: Spiro[4.5]decane system (vs. fused tricyclic system in the target compound), reducing ring strain. Functional Groups: Benzothiazole and dimethylaminophenyl substituents (vs.
- Synthetic Routes : Synthesized via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amine derivatives, differing from the target compound’s likely cyclization-based synthesis .
- Implications : The spirocyclic derivatives exhibit tunable fluorescence properties, whereas the target compound’s rigid tricyclic core may favor crystallinity or thermal stability.
Physicochemical and Functional Properties Comparison
*Estimated based on substituent contributions.
Key Research Findings and Gaps
- Synthetic Challenges : Both the target compound and its analogs require precise control over cyclization steps to avoid side products. The tricyclic core’s stability under reaction conditions remains unverified .
- Hydrogen Bonding: The imino and oxo groups in the target compound may form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis . However, crystallographic data are lacking.
- Biological Data: No direct activity data are provided for the target compound.
Biological Activity
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate tricyclic structure and functional groups that suggest potential interactions with biological targets. The molecular formula is , and it possesses a molecular weight of 474.5 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act as allosteric modulators of neurotransmitter receptors such as AMPA receptors. This suggests that methyl 6-imino-2-oxo could enhance or inhibit receptor activity depending on its binding affinity and site of action .
- Enzyme Inhibition : The presence of functional groups may allow for interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties which can protect cells from oxidative stress.
Antimicrobial Properties
Research has indicated that derivatives of triazatricyclo compounds exhibit significant antimicrobial activity against various bacterial strains. In vitro studies have shown that methyl 6-imino-2-oxo can inhibit the growth of pathogenic bacteria by disrupting cellular processes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed.
- Results : The compound showed a significant zone of inhibition compared to control groups, indicating potent antibacterial properties.
-
Evaluation of Anticancer Activity :
- Objective : To assess the cytotoxic effects on HeLa (cervical cancer) cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential for development as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of methyl 6-imino-2-oxo remains largely unexplored; however, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for therapeutic application.
| Parameter | Description |
|---|---|
| Absorption | Unknown; requires further investigation |
| Distribution | Potentially high due to lipophilicity |
| Metabolism | Likely hepatic; specific pathways unknown |
| Excretion | Unknown; further studies needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
